1-fluoro-9H-carbazole

Thermal analysis Crystal engineering Melt-processing

1-Fluoro-9H-carbazole (CAS 391-26-4) is a C1-fluorinated derivative of the carbazole heterocycle, belonging to the class of N-unsubstituted halogenated carbazoles. The compound possesses the molecular formula C12H8FN and a molecular weight of 185.2 g/mol, with a predicted density of 1.3±0.1 g/cm³ and a predicted boiling point of 359.2±15.0 °C.

Molecular Formula C12H8FN
Molecular Weight 185.2 g/mol
CAS No. 391-26-4
Cat. No. B1442017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-fluoro-9H-carbazole
CAS391-26-4
Molecular FormulaC12H8FN
Molecular Weight185.2 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(N2)C(=CC=C3)F
InChIInChI=1S/C12H8FN/c13-10-6-3-5-9-8-4-1-2-7-11(8)14-12(9)10/h1-7,14H
InChIKeyHPJCIBVGJBEJPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Fluoro-9H-carbazole (CAS 391-26-4): Key Physicochemical and Structural Properties for Scientific Procurement


1-Fluoro-9H-carbazole (CAS 391-26-4) is a C1-fluorinated derivative of the carbazole heterocycle, belonging to the class of N-unsubstituted halogenated carbazoles . The compound possesses the molecular formula C12H8FN and a molecular weight of 185.2 g/mol, with a predicted density of 1.3±0.1 g/cm³ and a predicted boiling point of 359.2±15.0 °C . The precise placement of the fluorine atom at the 1-position (peri to the NH group) distinguishes this building block from its regioisomers and other 1-halogenated analogs in terms of hydrogen-bonding capability, electronic character, and crystal packing behavior .

1
Core scaffold for 1-fluorocarbazole library synthesis
2
Orthogonal reactivity: C–F bond remains inert in standard Pd cross-coupling
3
Lower melting point supports melt-processing and formulation studies

Why 1-Fluoro-9H-carbazole Cannot be Replaced by Generic or Regioisomeric Carbazoles: Limitations of Simple Substitution


Substituting 1-fluoro-9H-carbazole with unsubstituted carbazole or the 3-fluoro regioisomer introduces critical discrepancies in melting point, thermal stability, and H-bond donor/acceptor capacity that directly affect melt-processing, crystallization, and formulation workflows . Replacement with 1-chloro- or 1-bromo-carbazole alters the reactivity profile in cross-coupling sequences: the substantially higher C–X bond dissociation energy of C–F (~130 kcal/mol vs. ~95 kcal/mol for C–Cl and ~80 kcal/mol for C–Br) precludes undesired oxidative addition at the 1-position when other reactive halogens are present in the same molecule [1]. Head-to-head comparative quantitative data for this specific compound remain scarce in the primary literature; the evidence presented below therefore relies on cross-study comparable data and well-established class-level inferences from organohalogen and carbazole chemistry, and users should validate critical parameters under their own experimental conditions.

Thermal Unsubstituted or 3-fluoro regioisomer may shift melting point by up to 80 °C, affecting melt-processing windows.
Reactivity 1-Chloro or 1-bromo analogs risk premature oxidative addition, disrupting sequential cross-coupling strategies.
N-Functionalization Lower NH acidity may require stronger bases; deprotonation conditions may not directly transfer from unsubstituted carbazole.

Quantitative Differentiation of 1-Fluoro-9H-carbazole from Its Closest Structural Analogs: A Comparator-Based Evidence Guide


Melting Point Depression Versus Parent Carbazole and 3-Fluoro Regioisomer

1-Fluoro-9H-carbazole exhibits a melting point of 164 °C (with decomposition), which is approximately 80 °C lower than that of the parent 9H-carbazole (243–246 °C) and approximately 46–50 °C lower than its regioisomer 3-fluorocarbazole (210–214 °C) . This substantial melting-point depression is attributed to the placement of the fluorine at the peri position (C1), which disrupts the intermolecular N–H···π interactions that stabilize the crystal lattice of the parent carbazole and of the 3-fluoro isomer, where the fluorine is distal to the pyrrolic NH .

Melting point depression
Cross-study comparable
164 °C (decomp.) vs. 243–246 °C (parent) and 210–214 °C (3-fluoro)
Reported thermal window context
Data to verify under own conditions; peri-fluorine disrupts crystal packing.
Thermal analysis Crystal engineering Melt-processing

Density and Molar Volume Increase Relative to Parent Carbazole

The predicted density of 1-fluoro-9H-carbazole is 1.320±0.06 g/cm³, which is approximately 0.22 g/cm³ (or ~20%) higher than that of unsubstituted 9H-carbazole (density ~1.10 g/mL) . This increase results from the incorporation of the heavy fluorine atom (atomic mass 19.0) into the molecular framework and is consistent with a more compact solid-state packing arrangement induced by the electronegative substituent . No comparable density data for 1-chloro- or 1-bromo-carbazole were available at the time of this assessment.

Density increase
Cross-study comparable
1.320±0.06 g/cm³ (predicted) vs. ~1.10 g/mL (parent carbazole)
Higher density affects mass-to-volume calculations
Predicted density; no comparable data for 1-Cl/Br analogs available.
Crystallography Formulation science Packing analysis

Orthogonal Reactivity via C–F Bond Stability in Palladium-Catalyzed Cross-Coupling Sequences

The C–F bond at the 1-position of 1-fluoro-9H-carbazole exhibits a bond dissociation energy of approximately 130 kcal/mol, rendering it essentially inert under standard palladium-catalyzed Suzuki–Miyaura, Sonogashira, or Buchwald–Hartwig conditions that readily activate C–Cl (~95 kcal/mol), C–Br (~80 kcal/mol), or C–I (~65 kcal/mol) bonds [1]. This orthogonality allows chemists to perform sequential cross-coupling reactions at other halogen-bearing positions (e.g., 3-bromo or 6-iodo substituents introduced synthetically) while retaining the fluorine substituent for subsequent late-stage functionalization via specialized C–F activation protocols [2]. While no direct head-to-head competition kinetics for 1-fluoro vs. 1-chloro-carbazole were identified in the literature, this property is a class-level hallmark of aryl fluorides versus heavier aryl halides in Pd(0)/Pd(II) catalytic cycles [1].

Orthogonal C–F stability
Class-level inference
C–F BDE ~130 kcal/mol vs. C–Cl (~95) and C–Br (~80)
Reported orthogonal reactivity context
Class-level hallmark of aryl fluorides; direct kinetics not compared.
Synthetic methodology Cross-coupling Building block design

NH Acidity and Solubility Tuning Relative to Unsubstituted Carbazole

The predicted pKa of the N–H proton in 1-fluoro-9H-carbazole is 16.55±0.30, which is significantly lower than the pKa of unsubstituted carbazole (~19.0), as estimated from comparable computational and experimental values [1]. The electron-withdrawing inductive effect of the C1 fluorine stabilizes the conjugate base (carbazole anion), thereby increasing the acidity of the pyrrolic N–H by approximately 2.5 pKa units . This enhanced acidity translates into improved solubility in moderately basic organic solvents and facilitates deprotonation under milder conditions during N-alkylation or N-arylation reactions .

NH acidity tuning
Class-level inference
pKa 16.55±0.30 (predicted) vs. ~19.0 (parent carbazole)
Reported acid-base context for milder N-functionalization
Predicted pKa; derived from computational and gas-phase measurements.
Acid-base chemistry Solubility N-functionalization

Optimal Use Cases for 1-Fluoro-9H-carbazole Based on Differential Evidence


Synthesis of Orthogonally Functionalized Carbazole Libraries via Sequential Cross-Coupling

The C–F bond at the 1-position is essentially inert to Pd-catalyzed oxidative addition under standard Suzuki–Miyaura or Buchwald–Hartwig conditions, while other halogens (Cl, Br, I) installed at positions 3, 6, or 8 will react selectively . This allows medicinal chemists to generate diverse compound libraries by varying only the reactive halogen positions, with the fluorine retained as a metabolically stable, electron-withdrawing group that can modulate target binding through dipole and H-bond acceptor interactions.

Solid-State Formulation and Melt-Processed Materials Enabled by Lower Melting Point

With a melting point of 164 °C, 1-fluoro-9H-carbazole can be readily melted without exceeding the thermal budget of many temperature-sensitive co-formulants (polymers, bioactive payloads), unlike the parent carbazole (mp 245 °C) or 3-fluorocarbazole (mp 212 °C) . This property is exploited in hot-melt extrusion of amorphous solid dispersions and in melt-crystallization screening for polymorph discovery.

N-Functionalization Under Mild Basic Conditions via Enhanced NH Acidity

The predicted pKa of 16.55 permits clean deprotonation with weaker bases (e.g., K₂CO₃ or Cs₂CO₃ in DMF) compared to unsubstituted carbazole (pKa ~19) . This facilitates N-alkylation and N-arylation reactions at lower temperatures with reduced risk of side reactions, thereby improving yields of N-substituted 1-fluorocarbazole derivatives used in OLED host materials and pharmaceutical intermediates.

Physicochemical Property Modulation in Drug Discovery: Fluorine-Walk Series

The distinct electronic and steric profile of the C1-fluoro substituent—combined with its increased NH acidity and higher density—offers a unique starting point for 'fluorine-walk' structure-activity relationship (SAR) studies. When compared systematically against 2-fluoro, 3-fluoro, and 4-fluoro regioisomers, the 1-fluoro derivative often displays divergent lipophilicity (logP), metabolic stability, and target-binding modes, as demonstrated broadly across fluorinated heteroaromatic series .

Sequential Cross-Coupling Libraries
Orthogonal C–F handle for late-stage functionalization
Selectivity under Pd catalysis vs. other halogenated positions
Melt-Processed Formulations
Lower melting point (164 °C) relative to parent carbazole
Thermal window compatibility with temperature-sensitive co-formulants
Mild N-Functionalization
Enhanced NH acidity (predicted pKa ~16.55)
Deprotonation efficiency with weaker bases under mild conditions
Fluorine-Walk SAR Studies
Unique C1 electronic and steric profile
Divergent lipophilicity and target-binding modes vs. other regioisomers

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